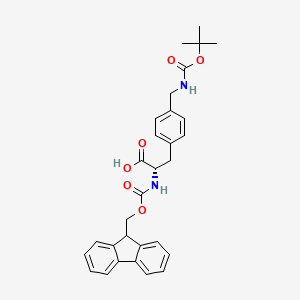

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a useful research compound. Its molecular formula is C30H32N2O6 and its molecular weight is 516.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Native Chemical Ligation at Phenylalanine

A study by Crich and Banerjee (2007) describes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This method was applied to the synthesis of LYRAMFRANK, demonstrating compatibility with reactive side chains and the ability to ligate other amino acids beyond glycine, showcasing the utility of Fmoc and Boc-protected amino acids in complex peptide synthesis (Crich & Banerjee, 2007).

Biotinylation of Amino Acids

Feng et al. (2010) reported a rapid method for preparing biotinylated 4-amino-D-phenylalanine (D-Aph) with Fmoc as the protecting group, enhancing the versatility of Fmoc-protected amino acids in biochemical applications. This method efficiently produced biotinylated compounds, demonstrating the adaptability of Fmoc-protected amino acids in modifying peptides for specific functions (Feng et al., 2010).

Peptidomimetics and Scaffold Utilization

The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) as a novel unnatural amino acid demonstrates the use of Fmoc-protected derivatives as building blocks for peptidomimetics and scaffolds for combinatorial chemistry. This highlights the role of Fmoc-protected amino acids in the development of new therapeutic agents and materials (Pascal et al., 2000).

Antibacterial Composite Materials

Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, illustrating the potential of Fmoc-decorated self-assembling building blocks for biomedical applications. The integration of these nanoassemblies within resin-based composites showed significant antibacterial activity, underscoring the potential of Fmoc-protected amino acids in creating enhanced biomedical materials (Schnaider et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, also known as FMOC-L-4-AMINOMETHYLPHENYLALANINE(BOC), is primarily used in proteomic research . The compound’s primary targets are proteins that are being studied in this field. The role of these proteins can vary widely, depending on the specific research context.

Mode of Action

The compound interacts with its targets by being incorporated into proteins during the process of protein synthesis. It is an Fmoc-protected amino acid derivative , which means it can be selectively attached to the growing protein chain during synthesis, allowing for the incorporation of the aminomethylphenylalanine residue.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

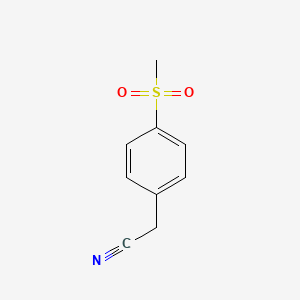

![2-[4-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B1302796.png)